

Quinaldopeptin: A Technical Guide to its Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2022

Compound of Interest

Compound Name: **Quinaldopeptin**
Cat. No.: **B15563751**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldopeptin is a potent, naturally occurring cyclic decapeptide antibiotic belonging to the quinomycin family. Isolated from *Amycolatopsis* sp. and its unique symmetrical structure, lacking a depsipeptide bond common to other quinomycins, and its mechanism of action as a DNA bis-intercalator, provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Quinaldopeptin**, supported by

Chemical Structure and Physicochemical Properties

Quinaldopeptin is a symmetrical, cyclic decapeptide that is distinguished from other members of the quinomycin family by the absence of an ester linkage.

Chemical Structure

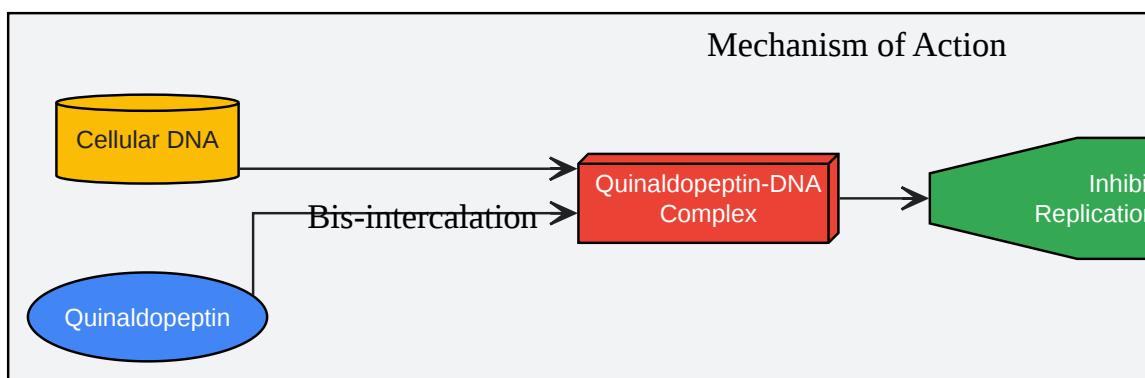
A definitive 2D representation of **Quinaldopeptin**'s structure is crucial for understanding its function. While a downloadable image file is not directly available, the structure can be represented using the following SMILES notation:

SMILES:CC1C(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)NC(C(C(=O)N4CCCCC4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)N8CCCC8C(=O)N9CCCC9C(=O)N(CC(=O)N10CCCC10C(=O)N11CCCC11C(=O)N12CCCC12C(=O)N13CCCC13C(=O)N14CCCC14C(=O)N15CCCC15C(=O)N16CCCC16C(=O)N17CCCC17C(=O)N18CCCC18C(=O)N19CCCC19C(=O)N20CCCC20C(=O)N21CCCC21C(=O)N22CCCC22C(=O)N23CCCC23C(=O)N24CCCC24C(=O)N25CCCC25C(=O)N26CCCC26C(=O)N27CCCC27C(=O)N28CCCC28C(=O)N29CCCC29C(=O)N30CCCC30C(=O)N31CCCC31C(=O)N32CCCC32C(=O)N33CCCC33C(=O)N34CCCC34C(=O)N35CCCC35C(=O)N36CCCC36C(=O)N37CCCC37C(=O)N38CCCC38C(=O)N39CCCC39C(=O)N40CCCC40C(=O)N41CCCC41C(=O)N42CCCC42C(=O)N43CCCC43C(=O)N44CCCC44C(=O)N45CCCC45C(=O)N46CCCC46C(=O)N47CCCC47C(=O)N48CCCC48C(=O)N49CCCC49C(=O)N50CCCC50C(=O)N51CCCC51C(=O)N52CCCC52C(=O)N53CCCC53C(=O)N54CCCC54C(=O)N55CCCC55C(=O)N56CCCC56C(=O)N57CCCC57C(=O)N58CCCC58C(=O)N59CCCC59C(=O)N60CCCC60C(=O)N61CCCC61C(=O)N62CCCC62C(=O)N63CCCC63C(=O)N64CCCC64C(=O)N65CCCC65C(=O)N66CCCC66C(=O)N67CCCC67C(=O)N68CCCC68C(=O)N69CCCC69C(=O)N70CCCC70C(=O)N71CCCC71C(=O)N72CCCC72C(=O)N73CCCC73C(=O)N74CCCC74C(=O)N75CCCC75C(=O)N76CCCC76C(=O)N77CCCC77C(=O)N78CCCC78C(=O)N79CCCC79C(=O)N80CCCC80C(=O)N81CCCC81C(=O)N82CCCC82C(=O)N83CCCC83C(=O)N84CCCC84C(=O)N85CCCC85C(=O)N86CCCC86C(=O)N87CCCC87C(=O)N88CCCC88C(=O)N89CCCC89C(=O)N90CCCC90C(=O)N91CCCC91C(=O)N92CCCC92C(=O)N93CCCC93C(=O)N94CCCC94C(=O)N95CCCC95C(=O)N96CCCC96C(=O)N97CCCC97C(=O)N98CCCC98C(=O)N99CCCC99C(=O)N100CCCC100C(=O)N101CCCC101C(=O)N102CCCC102C(=O)N103CCCC103C(=O)N104CCCC104C(=O)N105CCCC105C(=O)N106CCCC106C(=O)N107CCCC107C(=O)N108CCCC108C(=O)N109CCCC109C(=O)N110CCCC110C(=O)N111CCCC111C(=O)N112CCCC112C(=O)N113CCCC113C(=O)N114CCCC114C(=O)N115CCCC115C(=O)N116CCCC116C(=O)N117CCCC117C(=O)N118CCCC118C(=O)N119CCCC119C(=O)N120CCCC120C(=O)N121CCCC121C(=O)N122CCCC122C(=O)N123CCCC123C(=O)N124CCCC124C(=O)N125CCCC125C(=O)N126CCCC126C(=O)N127CCCC127C(=O)N128CCCC128C(=O)N129CCCC129C(=O)N130CCCC130C(=O)N131CCCC131C(=O)N132CCCC132C(=O)N133CCCC133C(=O)N134CCCC134C(=O)N135CCCC135C(=O)N136CCCC136C(=O)N137CCCC137C(=O)N138CCCC138C(=O)N139CCCC139C(=O)N140CCCC140C(=O)N141CCCC141C(=O)N142CCCC142C(=O)N143CCCC143C(=O)N144CCCC144C(=O)N145CCCC145C(=O)N146CCCC146C(=O)N147CCCC147C(=O)N148CCCC148C(=O)N149CCCC149C(=O)N150CCCC150C(=O)N151CCCC151C(=O)N152CCCC152C(=O)N153CCCC153C(=O)N154CCCC154C(=O)N155CCCC155C(=O)N156CCCC156C(=O)N157CCCC157C(=O)N158CCCC158C(=O)N159CCCC159C(=O)N160CCCC160C(=O)N161CCCC161C(=O)N162CCCC162C(=O)N163CCCC163C(=O)N164CCCC164C(=O)N165CCCC165C(=O)N166CCCC166C(=O)N167CCCC167C(=O)N168CCCC168C(=O)N169CCCC169C(=O)N170CCCC170C(=O)N171CCCC171C(=O)N172CCCC172C(=O)N173CCCC173C(=O)N174CCCC174C(=O)N175CCCC175C(=O)N176CCCC176C(=O)N177CCCC177C(=O)N178CCCC178C(=O)N179CCCC179C(=O)N180CCCC180C(=O)N181CCCC181C(=O)N182CCCC182C(=O)N183CCCC183C(=O)N184CCCC184C(=O)N185CCCC185C(=O)N186CCCC186C(=O)N187CCCC187C(=O)N188CCCC188C(=O)N189CCCC189C(=O)N190CCCC190C(=O)N191CCCC191C(=O)N192CCCC192C(=O)N193CCCC193C(=O)N194CCCC194C(=O)N195CCCC195C(=O)N196CCCC196C(=O)N197CCCC197C(=O)N198CCCC198C(=O)N199CCCC199C(=O)N200CCCC200C(=O)N201CCCC201C(=O)N202CCCC202C(=O)N203CCCC203C(=O)N204CCCC204C(=O)N205CCCC205C(=O)N206CCCC206C(=O)N207CCCC207C(=O)N208CCCC208C(=O)N209CCCC209C(=O)N210CCCC210C(=O)N211CCCC211C(=O)N212CCCC212C(=O)N213CCCC213C(=O)N214CCCC214C(=O)N215CCCC215C(=O)N216CCCC216C(=O)N217CCCC217C(=O)N218CCCC218C(=O)N219CCCC219C(=O)N220CCCC220C(=O)N221CCCC221C(=O)N222CCCC222C(=O)N223CCCC223C(=O)N224CCCC224C(=O)N225CCCC225C(=O)N226CCCC226C(=O)N227CCCC227C(=O)N228CCCC228C(=O)N229CCCC229C(=O)N230CCCC230C(=O)N231CCCC231C(=O)N232CCCC232C(=O)N233CCCC233C(=O)N234CCCC234C(=O)N235CCCC235C(=O)N236CCCC236C(=O)N237CCCC237C(=O)N238CCCC238C(=O)N239CCCC239C(=O)N240CCCC240C(=O)N241CCCC241C(=O)N242CCCC242C(=O)N243CCCC243C(=O)N244CCCC244C(=O)N245CCCC245C(=O)N246CCCC246C(=O)N247CCCC247C(=O)N248CCCC248C(=O)N249CCCC249C(=O)N250CCCC250C(=O)N251CCCC251C(=O)N252CCCC252C(=O)N253CCCC253C(=O)N254CCCC254C(=O)N255CCCC255C(=O)N256CCCC256C(=O)N257CCCC257C(=O)N258CCCC258C(=O)N259CCCC259C(=O)N260CCCC260C(=O)N261CCCC261C(=O)N262CCCC262C(=O)N263CCCC263C(=O)N264CCCC264C(=O)N265CCCC265C(=O)N266CCCC266C(=O)N267CCCC267C(=O)N268CCCC268C(=O)N269CCCC269C(=O)N270CCCC270C(=O)N271CCCC271C(=O)N272CCCC272C(=O)N273CCCC273C(=O)N274CCCC274C(=O)N275CCCC275C(=O)N276CCCC276C(=O)N277CCCC277C(=O)N278CCCC278C(=O)N279CCCC279C(=O)N280CCCC280C(=O)N281CCCC281C(=O)N282CCCC282C(=O)N283CCCC283C(=O)N284CCCC284C(=O)N285CCCC285C(=O)N286CCCC286C(=O)N287CCCC287C(=O)N288CCCC288C(=O)N289CCCC289C(=O)N290CCCC290C(=O)N291CCCC291C(=O)N292CCCC292C(=O)N293CCCC293C(=O)N294CCCC294C(=O)N295CCCC295C(=O)N296CCCC296C(=O)N297CCCC297C(=O)N298CCCC298C(=O)N299CCCC299C(=O)N300CCCC300C(=O)N301CCCC301C(=O)N302CCCC302C(=O)N303CCCC303C(=O)N304CCCC304C(=O)N305CCCC305C(=O)N306CCCC306C(=O)N307CCCC307C(=O)N308CCCC308C(=O)N309CCCC309C(=O)N310CCCC310C(=O)N311CCCC311C(=O)N312CCCC312C(=O)N313CCCC313C(=O)N314CCCC314C(=O)N315CCCC315C(=O)N316CCCC316C(=O)N317CCCC317C(=O)N318CCCC318C(=O)N319CCCC319C(=O)N320CCCC320C(=O)N321CCCC321C(=O)N322CCCC322C(=O)N323CCCC323C(=O)N324CCCC324C(=O)N325CCCC325C(=O)N326CCCC326C(=O)N327CCCC327C(=O)N328CCCC328C(=O)N329CCCC329C(=O)N330CCCC330C(=O)N331CCCC331C(=O)N332CCCC332C(=O)N333CCCC333C(=O)N334CCCC334C(=O)N335CCCC335C(=O)N336CCCC336C(=O)N337CCCC337C(=O)N338CCCC338C(=O)N339CCCC339C(=O)N340CCCC340C(=O)N341CCCC341C(=O)N342CCCC342C(=O)N343CCCC343C(=O)N344CCCC344C(=O)N345CCCC345C(=O)N346CCCC346C(=O)N347CCCC347C(=O)N348CCCC348C(=O)N349CCCC349C(=O)N350CCCC350C(=O)N351CCCC351C(=O)N352CCCC352C(=O)N353CCCC353C(=O)N354CCCC354C(=O)N355CCCC355C(=O)N356CCCC356C(=O)N357CCCC357C(=O)N358CCCC358C(=O)N359CCCC359C(=O)N360CCCC360C(=O)N361CCCC361C(=O)N362CCCC362C(=O)N363CCCC363C(=O)N364CCCC364C(=O)N365CCCC365C(=O)N366CCCC366C(=O)N367CCCC367C(=O)N368CCCC368C(=O)N369CCCC369C(=O)N370CCCC370C(=O)N371CCCC371C(=O)N372CCCC372C(=O)N373CCCC373C(=O)N374CCCC374C(=O)N375CCCC375C(=O)N376CCCC376C(=O)N377CCCC377C(=O)N378CCCC378C(=O)N379CCCC379C(=O)N380CCCC380C(=O)N381CCCC381C(=O)N382CCCC382C(=O)N383CCCC383C(=O)N384CCCC384C(=O)N385CCCC385C(=O)N386CCCC386C(=O)N387CCCC387C(=O)N388CCCC388C(=O)N389CCCC389C(=O)N390CCCC390C(=O)N391CCCC391C(=O)N392CCCC392C(=O)N393CCCC393C(=O)N394CCCC394C(=O)N395CCCC395C(=O)N396CCCC396C(=O)N397CCCC397C(=O)N398CCCC398C(=O)N399CCCC399C(=O)N400CCCC400C(=O)N401CCCC401C(=O)N402CCCC402C(=O)N403CCCC403C(=O)N404CCCC404C(=O)N405CCCC405C(=O)N406CCCC406C(=O)N407CCCC407C(=O)N408CCCC408C(=O)N409CCCC409C(=O)N410CCCC410C(=O)N411CCCC411C(=O)N412CCCC412C(=O)N413CCCC413C(=O)N414CCCC414C(=O)N415CCCC415C(=O)N416CCCC416C(=O)N417CCCC417C(=O)N418CCCC418C(=O)N419CCCC419C(=O)N420CCCC420C(=O)N421CCCC421C(=O)N422CCCC422C(=O)N423CCCC423C(=O)N424CCCC424C(=O)N425CCCC425C(=O)N426CCCC426C(=O)N427CCCC427C(=O)N428CCCC428C(=O)N429CCCC429C(=O)N430CCCC430C(=O)N431CCCC431C(=O)N432CCCC432C(=O)N433CCCC433C(=O)N434CCCC434C(=O)N435CCCC435C(=O)N436CCCC436C(=O)N437CCCC437C(=O)N438CCCC438C(=O)N439CCCC439C(=O)N440CCCC440C(=O)N441CCCC441C(=O)N442CCCC442C(=O)N443CCCC443C(=O)N444CCCC444C(=O)N445CCCC445C(=O)N446CCCC446C(=O)N447CCCC447C(=O)N448CCCC448C(=O)N449CCCC449C(=O)N450CCCC450C(=O)N451CCCC451C(=O)N452CCCC452C(=O)N453CCCC453C(=O)N454CCCC454C(=O)N455CCCC455C(=O)N456CCCC456C(=O)N457CCCC457C(=O)N458CCCC458C(=O)N459CCCC459C(=O)N460CCCC460C(=O)N461CCCC461C(=O)N462CCCC462C(=O)N463CCCC463C(=O)N464CCCC464C(=O)N465CCCC465C(=O)N466CCCC466C(=O)N467CCCC467C(=O)N468CCCC468C(=O)N469CCCC469C(=O)N470CCCC470C(=O)N471CCCC471C(=O)N472CCCC472C(=O)N473CCCC473C(=O)N474CCCC474C(=O)N475CCCC475C(=O)N476CCCC476C(=O)N477CCCC477C(=O)N478CCCC478C(=O)N479CCCC479C(=O)N480CCCC480C(=O)N481CCCC481C(=O)N482CCCC482C(=O)N483CCCC483C(=O)N484CCCC484C(=O)N485CCCC485C(=O)N486CCCC486C(=O)N487CCCC487C(=O)N488CCCC488C(=O)N489CCCC489C(=O)N490CCCC490C(=O)N491CCCC491C(=O)N492CCCC492C(=O)N493CCCC493C(=O)N494CCCC494C(=O)N495CCCC495C(=O)N496CCCC496C(=O)N497CCCC497C(=O)N498CCCC498C(=O)N499CCCC499C(=O)N500CCCC500C(=O)N501CCCC501C(=O)N502CCCC502C(=O)N503CCCC503C(=O)N504CCCC504C(=O)N505CCCC505C(=O)N506CCCC506C(=O)N507CCCC507C(=O)N508CCCC508C(=O)N509CCCC509C(=O)N510CCCC510C(=O)N511CCCC511C(=O)N512CCCC512C(=O)N513CCCC513C(=O)N514CCCC514C(=O)N515CCCC515C(=O)N516CCCC516C(=O)N517CCCC517C(=O)N518CCCC518C(=O)N519CCCC519C(=O)N520CCCC520C(=O)N521CCCC521C(=O)N522CCCC522C(=O)N523CCCC523C(=O)N524CCCC524C(=O)N525CCCC525C(=O)N526CCCC526C(=O)N527CCCC527C(=O)N528CCCC528C(=O)N529CCCC529C(=O)N530CCCC530C(=O)N531CCCC531C(=O)N532CCCC532C(=O)N533CCCC533C(=O)N534CCCC534C(=O)N535CCCC535C(=O)N536CCCC536C(=O)N537CCCC537C(=O)N538CCCC538C(=O)N539CCCC539C(=O)N540CCCC540C(=O)N541CCCC541C(=O)N542CCCC542C(=O)N543CCCC543C(=O)N544CCCC544C(=O)N545CCCC545C(=O)N546CCCC546C(=O)N547CCCC547C(=O)N548CCCC548C(=O)N549CCCC549C(=O)N550CCCC550C(=O)N551CCCC551C(=O)N552CCCC552C(=O)N553CCCC553C(=O)N554CCCC554C(=O)N555CCCC555C(=O)N556CCCC556C(=O)N557CCCC557C(=O)N558CCCC558C(=O)N559CCCC559C(=O)N560CCCC560C(=O)N561CCCC561C(=O)N562CCCC562C(=O)N563CCCC563C(=O)N564CCCC564C(=O)N565CCCC565C(=O)N566CCCC566C(=O)N567CCCC567C(=O)N568CCCC568C(=O)N569CCCC569C(=O)N570CCCC570C(=O)N571CCCC571C(=O)N572CCCC572C(=O)N573CCCC573C(=O)N574CCCC574C(=O)N575CCCC575C(=O)N576CCCC576C(=O)N577CCCC577C(=O)N578CCCC578C(=O)N579CCCC579C(=O)N580CCCC580C(=O)N581CCCC581C(=O)N582CCCC582C(=O)N583CCCC583C(=O)N584CCCC584C(=O)N585CCCC585C(=O)N586CCCC586C(=O)N587CCCC587C(=O)N588CCCC588C(=O)N589CCCC589C(=O)N590CCCC590C(=O)N591CCCC591C(=O)N592CCCC592C(=O)N593CCCC593C(=O)N594CCCC594C(=O)N595CCCC595C(=O)N596CCCC596C(=O)N597CCCC597C(=O)N598CCCC598C(=O)N599CCCC599C(=O)N5100CCCC5100C(=O)N5101CCCC5101C(=O)N5102CCCC5102C(=O)N5103CCCC5103C(=O)N5104CCCC5104C(=O)N5105CCCC5105C(=O)N5106CCCC5106C(=O)N5107CCCC5107C(=O)N5108CCCC5108C(=O)N5109CCCC5109C(=O)N5110CCCC5110C(=O)N5111CCCC5111C(=O)N5112CCCC5112C(=O)N5113CCCC5113C(=O)N5114CCCC5114C(=O)N5115CCCC5115C(=O)N5116CCCC5116C(=O)N5117CCCC5117C(=O)N5118CCCC5118C(=O)N5119CCCC5119C(=O)N5120CCCC5120C(=O)N5121CCCC5121C(=O)N5122CCCC5122C(=O)N5123CCCC5123C(=O)N5124CCCC5124C(=O)N5125CCCC5125C(=O)N5126CCCC5126C(=O)N5127CCCC5127C(=O)N5128CCCC5128C(=O)N5129CCCC5129C(=O)N5130CCCC5130C(=O)N5131CCCC5131C(=O)N5132CCCC5132C(=O)N5133CCCC5133C(=O)N5134CCCC5134C(=O)N5135CCCC5135C(=O)N5136CCCC5136C(=O)N5137CCCC5137C(=O)N5138CCCC5138C(=O)N5139CCCC5139C(=O)N5140CCCC5140C(=O)N5141CCCC5141C(=O)N5142CCCC5142C(=O)N5143CCCC5143C(=O)N5144CCCC5144C(=O)N5145CCCC5145C(=O)N5146CCCC5146C(=O)N5147CCCC5147C(=O)N5148CCCC5148C(=O)N5149CCCC5149C(=O)N5150CCCC5150C(=O)N5151CCCC5151C(=O)N5152CCCC5152C(=O)N5153CCCC5153C(=O)N5154CCCC5154C(=O)N5155CCCC5155C(=O)N5156CCCC5156C(=O)N5157CCCC5157C(=O)N5158CCCC5158C(=O)N5159CCCC5159C(=O)N5160CCCC5160C(=O)N5161CCCC5161C(=O)N5162CCCC5162C(=O)N5163CCCC5163C(=O)N5164CCCC5164C(=O)N5165CCCC5165C(=O)N5166CCCC5166C(=O)N5167CCCC5167C(=O)N5168CCCC5168C(=O)N5169CCCC5169C(=O)N5170CCCC5170C(=O)N5171CCCC5171C(=O)N5172CCCC5172C(=O)N5173CCCC5173C(=O)N5174CCCC5174C(=O)N5175CCCC5175C(=O)N5176CCCC5176C(=O)N5177CCCC5177C(=O)N5178CCCC5178C(=O)N5179CCCC5179C(=O)N5180CCCC5180C(=O)N5181CCCC5181C(=O)N5182CCCC5182C(=O)N5183CCCC5183C(=O)N5184CCCC5184C(=O)N5185CCCC5185C(=O)N5186CCCC5186C(=O)N5187CCCC5187C(=O)N5188CCCC5188C(=O)N5189CCCC5189C(=O)N5190CCCC5190C(=O)N5191CCCC5191C(=O)N5192CCCC5192C(=O)N5193CCCC5193C(=O)N5194CCCC5194C(=O)N5195CCCC5195C(=O)N5196CCCC5196C(=O)N5197CCCC5197C(=O)N5198CCCC5198C(=O)N5199CCCC5199C(=O)N5200CCCC5200C(=O)N5201CCCC5201C(=O)N5202CCCC5202C(=O)N5203CCCC5203C(=O)N5204CCCC5204C(=O)N5205CCCC5205C(=O)N5206CCCC5206C(=O)N5207CCCC5207C(=O)N5208CCCC5208C(=O)N5209CCCC5209C(=O)N5210CCCC5210C(=O)N5211CCCC5211C(=O)N5212CCCC5212C(=O)N5213CCCC5213C(=O)N5214CCCC5214C(=O)N5215CCCC5215C(=O)N5216CCCC5216C(=O)N5217CCCC5217C(=O)N5218CCCC5218C(=O)N5219CCCC5219C(=O)N5220CCCC5220C(=O)N5221CCCC5221C(=O)N5222CCCC5222C(=O)N5223CCCC5223C(=O)N5224CCCC5224C(=O)N5225CCCC5225C(=O)N5226CCCC5226C(=O)N5227CCCC5227C(=O)N5228CCCC5228C(=O)N5229CCCC5229C(=O)N5230CCCC5230C(=O)N5231CCCC5231C(=O)N5232CCCC5232C(=O)N5233CCCC5233C(=O)N5234CCCC5234C(=O)N5235CCCC5235C(=O)N5236CCCC5236C(=O)N5237CCCC5237C(=O)N5238CCCC5238C(=O)N5239CCCC5239C(=O)N5240CCCC5240C(=O)N5241CCCC5241C(=O)N5242CCCC5242C(=O)N5243CCCC5243C(=O)N5244CCCC5244C(=O)N5245CCCC5245C(=O)N5246CCCC5246C(=O)N5247CCCC5247C(=O)N5248CCCC5248C(=O)N5249CCCC5249C(=O)N5250CCCC5250C(=O)N5251CCCC5251C(=O)N5252CCCC5252C(=O)N5253CCCC5253C(=O)N5254CCCC5254C(=O)N5255CCCC5255C(=O)N5256CCCC5256C(=O)N5257CCCC5257C(=O)N5258CCCC5258C(=O)N5259CCCC5259C(=O)N5260CCCC5260C(=O)N5261CCCC5261C(=O)N5262CCCC5262C(=O)N5263CCCC5263C(=O)N5264CCCC5264C(=O)N5265CCCC5265C(=O)N5266CCCC5266C(=O)N5267CCCC5267C(=O)N5268CCCC5268C(=O)N5269CCCC5269C(=O)N5270CCCC5270C(=O)N5271CCCC5271C(=O)N5272CCCC5272C(=O)N5273CCCC5273C(=O)N5274CCCC5274C(=O)N5275CCCC5275C(=O)N5276CCCC5276C(=O)N5277CCCC5277C(=O)N5278CCCC5278C(=O)N5279CCCC5279C(=O)N5280CCCC5280C(=O)N5281CCCC5281C(=O)N5282CCCC5282C(=O)N5283CCCC52

Antimicrobial Activity

Quinaldopeptin is highly active against Gram-positive bacteria and anaerobes.^[5] The Minimum Inhibitory Concentration (MIC) values for several ba

Organism	MIC (µg/mL)
Streptococcus pyogenes	0.2
Staphylococcus aureus	0.4
Clostridium perfringens	0.8
Streptococcus faecalis	1.6
Escherichia coli	3.1
Klebsiella pneumoniae	6.3


Cytotoxic Activity

Quinaldopeptin exhibits strong cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are present be approximately three times more potent than that of chromomycin A3.^[5]

Cell Line	IC50 (µg/mL)	IC50 (nM)
B16/F10 murine melanoma	0.0008	~0.64
Moser human colorectal cancer	0.04	~32.2
Synthetic Quinaldopeptin	-	3.2

Mechanism of Action: DNA Bis-intercalation

The primary mechanism of action of **Quinaldopeptin** is its function as a DNA bis-intercalator.^{[2][3][4]} The molecule's two planar quinoline chromophores are facilitated by the cyclic decapeptide backbone, which positions the chromophores for simultaneous intercalation at two different sites. This "stapling" of the DNA backbone facilitates binding and transcription, ultimately leading to cell death.

[Click to download full resolution via product page](#)

Caption: Logical workflow of **Quinaldopeptin**'s mechanism of action.

Experimental Protocols

Disclaimer: The full text of the primary publication detailing the experimental protocols for the isolation and characterization of **Quinaldopeptin** (Toda et al., 2013) is not provided here. The methodologies are based on information from abstracts and standard laboratory practices in microbiology and cell biology.

Fermentation and Isolation

- Producing Organism: Streptomyces album strain Q132-6 or Amycolatopsis sp.
- Fermentation: The producing organism is cultured in a suitable nutrient-rich medium under optimal temperature and aeration conditions to promote growth.
- Isolation and Purification: The culture broth is harvested, and the mycelium is separated from the supernatant. **Quinaldopeptin** is extracted from the mycelium and then subjected to a series of chromatographic techniques, including silica gel chromatography, Diaion HP-20 chromatography, and high-performance liquid chromatography (HPLC).

Antimicrobial Susceptibility Testing (Broth Microdilution)

- Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used.
- Inoculum Preparation: Bacterial colonies are suspended in a sterile broth to a standardized turbidity (e.g., 0.5 McFarland standard).
- Assay: Serial twofold dilutions of **Quinaldopeptin** are prepared in a 96-well microtiter plate containing a suitable broth medium. The standardized dilutions range from 1000 µg/ml down to 0.0156 µg/ml.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of **Quinaldopeptin** that completely inhibits bacterial growth.

Cytotoxicity Assay (MTT Assay)

- Cell Lines: A panel of cancer cell lines (e.g., B16/F10 melanoma, Moser colorectal) are cultured in appropriate media supplemented with fetal bovine serum.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: Cells are treated with various concentrations of **Quinaldopeptin** and incubated for a specified period (e.g., 48-72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
- Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration.

Conclusion

Quinaldopeptin remains a compelling molecule for further investigation in the fields of antimicrobial and anticancer drug discovery. Its unique chemical structure and biological activity make it a promising lead compound for the design and synthesis of novel therapeutic agents. The quantitative data on its biological activities highlight its potential, while the outlined experimental protocols provide a foundation for further research and development. Future work could focus on elucidating the specific DNA sequences preferred by **Quinaldopeptin** for intercalation, its mechanism of action, and the signaling pathways affected by its DNA-binding activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Quinaldopeptin, a novel antibiotic of the quinomycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
2. researchgate.net [researchgate.net]
3. researchgate.net [researchgate.net]
4. files.core.ac.uk [files.core.ac.uk]
5. researchgate.net [researchgate.net]
6. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Quinaldopeptin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [https://www.benchchem.com/product/b15563751#chemical-structure-and-properties-of-quinaldopeptin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 1

Ontario, CA 917

Phone: (601) 21

Email: info@be